3-(5-Methyl-2-thienyl)-3-pentanol
Overview
Description
3-(5-Methyl-2-thienyl)-3-pentanol is an organic compound that belongs to the class of thienyl alcohols It features a thienyl group, which is a sulfur-containing heterocycle, attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-thienyl)-3-pentanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often include:
Reagents: 5-methyl-2-thiophenecarboxaldehyde, Grignard reagent (e.g., pentylmagnesium bromide)
Solvents: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Typically carried out at low temperatures (0-5°C) to control the reaction rate
Hydrolysis: The reaction mixture is then hydrolyzed using dilute acid (e.g., HCl) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-thienyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alkane.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 3-(5-Methyl-2-thienyl)-3-pentanone or 3-(5-Methyl-2-thienyl)pentanoic acid.
Reduction: 3-(5-Methyl-2-thienyl)pentane.
Substitution: 3-(5-Bromo-2-thienyl)-3-pentanol or 3-(5-Nitro-2-thienyl)-3-pentanol.
Scientific Research Applications
3-(5-Methyl-2-thienyl)-3-pentanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex thienyl derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-thienyl)-3-pentanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-2-thienyl)propanol
- 3-(5-Methyl-2-thienyl)butanol
- 3-(5-Methyl-2-thienyl)hexanol
Uniqueness
3-(5-Methyl-2-thienyl)-3-pentanol is unique due to its specific structural features, such as the length of the pentanol chain and the position of the thienyl group.
Properties
IUPAC Name |
3-(5-methylthiophen-2-yl)pentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OS/c1-4-10(11,5-2)9-7-6-8(3)12-9/h6-7,11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHNHKUNQNOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(S1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268728 | |
Record name | 2-Thiophenemethanol, α,α-diethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443355-54-1 | |
Record name | 2-Thiophenemethanol, α,α-diethyl-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443355-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenemethanol, α,α-diethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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